molecular formula C22H40NNa2O10P B1494155 Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate CAS No. 321862-88-8

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Cat. No.: B1494155
CAS No.: 321862-88-8
M. Wt: 555.5 g/mol
InChI Key: SENVZFUZIJUCPU-QNCHGCKQSA-L
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Description

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (CAS: 321862-88-8) is a phospholipid derivative classified as a phosphatidylserine analog. Its structure comprises a glycerol backbone esterified with two octanoyl (C8) chains at the sn-1 and sn-2 positions, a phosphodiester linkage to L-serine at the sn-3 position, and sodium counterions. This compound is structurally critical in lipid-based formulations, particularly in drug delivery systems and biomembrane studies due to its amphiphilic nature .

Properties

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/t18-,19+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVZFUZIJUCPU-QNCHGCKQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40NNa2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate, commonly referred to as sodium phosphatidylserine, is a complex organic compound that plays a significant role in various biological processes. It is derived from phosphatidylserine, an important phospholipid found in the membranes of cells. This article explores its biological activity, mechanisms of action, and potential applications in research.

  • Molecular Formula : C22H40NNa2O10P
  • Molecular Weight : 555.5 g/mol
  • CAS Number : 321862-88-8
  • IUPAC Name : disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

This compound exhibits several biological activities:

  • Cell Membrane Integrity : As a component of cell membranes, it contributes to membrane fluidity and functionality.
  • Neuroprotective Effects : It has been shown to support cognitive functions by promoting neuronal health and reducing apoptosis in neurodegenerative conditions.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Research indicates that sodium phosphatidylserine can enhance cognitive performance and memory retention. A study involving aged rats demonstrated significant improvements in learning and memory tasks when supplemented with phosphatidylserine derivatives.

Anti-inflammatory Activity

In vitro studies have shown that sodium phosphatidylserine can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its potential utility in managing inflammatory diseases.

Case Studies

  • Cognitive Enhancement in Elderly : A clinical trial involving elderly participants showed that supplementation with sodium phosphatidylserine resulted in improved cognitive function and reduced symptoms of age-related cognitive decline.
  • Reduction of Stress Responses : Another study investigated the effects of sodium phosphatidylserine on stress-induced cortisol levels. Participants who received the compound exhibited lower cortisol levels compared to the placebo group, indicating its potential as an adaptogen.

Data Table: Summary of Biological Activities

Biological ActivityMechanismStudy Reference
NeuroprotectionEnhances neuronal survival
Cognitive enhancementImproves memory retention
Anti-inflammatoryReduces cytokine production
Stress response modulationLowers cortisol levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidylserine (PS) derivatives vary primarily in acyl chain length and saturation. Below is a detailed comparison of the target compound with its analogs:

Shorter-Chain Analog: Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (C6)

  • Structure: Hexanoyl (C6) chains at sn-1 and sn-2 positions.
  • Molecular Formula : C18H32NNa2O10P (MW: 499.40) .
  • Properties :
    • Higher aqueous solubility due to shorter hydrophobic chains.
    • Reduced membrane stability in lipid bilayers compared to longer-chain analogs.
    • Applications: Used in in vitro assays requiring rapid lipid dissolution, such as micelle-based enzyme studies .
  • Safety : Requires stringent moisture control during storage to prevent hydrolysis .

Longer-Chain Analog: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate (C12)

  • Structure: Dodecanoyl (C12) chains at sn-1 and sn-2 positions.
  • Molecular Formula : C30H56NNa2O10P (MW: 667.72) .
  • Properties :
    • Enhanced lipid bilayer integration and stability due to longer hydrophobic chains.
    • Lower critical micelle concentration (CMC), favoring vesicle formation in liposomal drug delivery .
    • Applications: Preferred for in vivo applications requiring sustained release, such as anticancer drug carriers .
  • Commercial Availability : Priced at ~USD 466/g (98% purity) .

Stearoyl Variant: 1,2-Distearoyl-sn-glycero-3-phosphoserine (C18)

  • Structure : Stearoyl (C18) chains at sn-1 and sn-2 positions.
  • Molecular Formula: C42H82NO10P (MW: 792.07) .
  • Properties :
    • Extremely hydrophobic; requires organic solvents (e.g., chloroform) for solubilization.
    • High transition temperature (Tm), making it suitable for rigid liposome formulations.
    • Applications: Used in long-circulating liposomes and vaccine adjuvants .

Comparative Data Table

Parameter C6 (Hexanoyl) C8 (Octanoyl) C12 (Dodecanoyl) C18 (Stearoyl)
Molecular Weight 499.40 ~600 (estimated) 667.72 792.07
Aqueous Solubility High Moderate Low Very Low
CMC High Moderate Low N/A
Primary Applications Micelle assays Membrane studies Liposomal delivery Vaccine adjuvants
Price (USD/g) N/A N/A 466 N/A

Key Research Findings

Chain Length vs. Bioactivity : Longer acyl chains (C12, C18) enhance membrane interaction but reduce metabolic clearance, increasing systemic exposure .

Safety Profiles : Shorter chains (C6) are more prone to hydrolysis, necessitating inert atmosphere storage, whereas longer chains (C12+) exhibit better chemical stability .

Pharmacological Impact : Analogous to , acyl chain length modulates interactions with cytochrome P-450 enzymes, affecting drug metabolism in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Reactant of Route 2
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

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